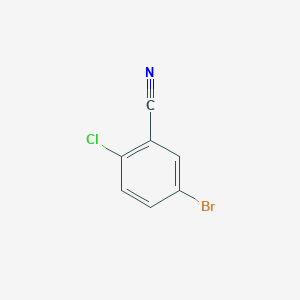

5-Bromo-2-chlorobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDMQBUJOXQVEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60615573 | |

| Record name | 5-Bromo-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57381-44-9 | |

| Record name | 5-Bromo-2-chlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57381-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-chlorobenzonitrile: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 5-Bromo-2-chlorobenzonitrile, a pivotal building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's core physical and chemical properties, outlines detailed experimental protocols for its synthesis and key transformations, and explores its significant applications. The information presented herein is grounded in authoritative sources to ensure scientific integrity and empower researchers to leverage this versatile molecule effectively.

Introduction: A Versatile Trifunctional Scaffold

This compound (CAS No. 57381-44-9) is a strategically important intermediate in the fine chemicals industry, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] Its value stems from the presence of three distinct reactive sites: a nitrile group and two different halogen atoms (bromine and chlorine) on the aromatic ring. This trifunctional nature allows for selective and sequential chemical modifications, making it an invaluable tool for constructing complex molecular architectures.[2] The differential reactivity of the carbon-bromine and carbon-chlorine bonds, especially in metal-catalyzed cross-coupling reactions, provides a powerful handle for regioselective functionalization.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its application in research and development.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below. The compound is a solid at room temperature, typically appearing as a white to off-white powder or crystalline solid.[3][4] It is sparingly soluble in water but shows good solubility in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.[3][4]

| Property | Value | Source(s) |

| CAS Number | 57381-44-9 | [2][5] |

| Molecular Formula | C₇H₃BrClN | [3][5] |

| Molecular Weight | 216.46 g/mol | [2][5] |

| Appearance | White to off-white powder/crystal | [4][6] |

| Melting Point | 131-135 °C | [6] |

| Solubility | Low in water; Soluble in dichloromethane, chloroform, ethyl acetate | [3][4] |

| InChIKey | NKDMQBUJOXQVEA-UHFFFAOYSA-N | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of this compound.

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The aromatic region of the ¹H NMR spectrum is expected to show distinct signals for the three protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the deshielding effects of the halogen and nitrile substituents.[2] The ¹³C NMR spectrum will show a characteristic signal for the nitrile carbon around δ 115 ppm.[2]

Table of Predicted ¹H and ¹³C NMR Data:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.8 | d | H-6 |

| ¹H | ~7.7 | dd | H-4 |

| ¹H | ~7.5 | d | H-3 |

| ¹³C | ~136 | s | C-Cl |

| ¹³C | ~135 | s | C-Br |

| ¹³C | ~134 | s | C-H |

| ¹³C | ~132 | s | C-H |

| ¹³C | ~118 | s | C-H |

| ¹³C | ~116 | s | C-CN |

| ¹³C | ~115 | s | CN |

Note: Predicted values are based on general principles and may vary slightly from experimental data.

The IR spectrum of this compound is characterized by a sharp and intense absorption band for the nitrile (C≡N) group, which typically appears in a relatively uncluttered region of the spectrum, making it a key diagnostic peak.[2]

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~2230 | C≡N (Nitrile) |

| 1550-1700 | C=C (Aromatic) |

| ~800-900 | C-H (Aromatic out-of-plane bending) |

| ~1000-1100 | C-Cl |

| ~500-600 | C-Br |

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.[2] The calculated exact mass of the molecular ion is approximately 214.91374 Da.[7]

Synthesis and Reactivity

The most common and industrially relevant method for synthesizing this compound is the electrophilic aromatic substitution of 2-chlorobenzonitrile.[1][2]

Synthesis via Electrophilic Bromination

The regioselectivity of the bromination is directed by the existing substituents on the aromatic ring. The chloro group is an ortho-, para-director, while the electron-withdrawing cyano group is a meta-director. This combination of directing effects favors the introduction of the bromine atom at the 5-position.[2]

"2-Chlorobenzonitrile" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Brominating_Agent" [label="Brominating Agent\n(e.g., NBS or Br₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reaction" [label="Electrophilic Aromatic\nSubstitution", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"2-Chlorobenzonitrile" -> "Reaction"; "Brominating_Agent" -> "Reaction"; "Reaction" -> "this compound"; }

Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes the laboratory-scale synthesis of this compound via electrophilic bromination using N-bromosuccinimide (NBS).

Materials:

-

2-Chlorobenzonitrile

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM) or Acetonitrile

-

Iron(III) bromide (FeBr₃, catalyst, optional)

-

Aqueous sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating)

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorobenzonitrile (1.0 eq) in dichloromethane or acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.0-1.2 eq) portion-wise to the stirred solution.[2] A catalytic amount of FeBr₃ can be added to facilitate the reaction.[2]

-

Allow the reaction to stir at 0 °C to room temperature for 3-24 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]

-

Once the reaction is complete, quench the reaction by adding an aqueous solution of sodium sulfite to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white to off-white solid.

Key Chemical Reactions

The trifunctional nature of this compound allows for a variety of subsequent chemical transformations.

The nitrile group can be readily hydrolyzed under basic conditions to form the corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid, which is also a valuable synthetic intermediate.[2][9]

"this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reagents" [label="1. NaOH, H₂O, Heat\n2. HCl (aq)", fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="5-Bromo-2-chlorobenzoic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"this compound" -> "Product" [label="Hydrolysis"]; "Reagents" -> "Product" [style=invis]; }

Hydrolysis of this compound.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, suspend this compound in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).[10]

-

Heat the mixture to reflux (around 90-100 °C) with vigorous stirring for several hours until the reaction is complete (monitored by TLC or HPLC).[10]

-

Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

-

Slowly acidify the cooled solution with concentrated hydrochloric acid until the pH is acidic, which will precipitate the 5-bromo-2-chlorobenzoic acid as a white solid.[10]

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold water to remove any inorganic salts.

-

Dry the product in a vacuum oven to obtain 5-bromo-2-chlorobenzoic acid.

Applications in Research and Development

This compound is a cornerstone intermediate in the synthesis of a diverse range of organic compounds, with significant applications in the pharmaceutical and agrochemical industries.[2]

"Core" [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pharma" [label="Pharmaceuticals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Agro" [label="Agrochemicals", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Materials" [label="Materials Science", fillcolor="#FBBC05", fontcolor="#202124"]; "NSAIDs" [label="NSAIDs"]; "Neuro" [label="Neurological Disorder\nTherapeutics"]; "Cancer" [label="Cancer Therapeutics"]; "Pesticides" [label="Pesticides"]; "Polymers" [label="Specialty Polymers"];

"Core" -> "Pharma"; "Core" -> "Agro"; "Core" -> "Materials";

"Pharma" -> "NSAIDs"; "Pharma" -> "Neuro"; "Pharma" -> "Cancer"; "Agro" -> "Pesticides"; "Materials" -> "Polymers"; }

Applications of this compound.

Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) and has been utilized in the development of novel therapeutic agents for neurological disorders and cancer.[2] Its derivatives are also used in the preparation of novel thiazolidin-4-ones as HIV-1 fusion inhibitors and in the synthesis of cathepsin S inhibitors.

Agrochemical Development

In the agrochemical sector, derivatives of this compound have been explored for their potential as pesticides.[2]

Materials Science

The unique electronic and steric properties imparted by the bromo and chloro substituents make it an attractive scaffold for the design of novel organic materials with specific electronic and photophysical properties.[2]

Safety and Handling

This compound is classified as an irritant and is toxic if swallowed, in contact with skin, or if inhaled.[1][6] Therefore, it is imperative to adhere to strict safety protocols when handling this compound.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a laboratory coat.[1]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly versatile and valuable intermediate in organic synthesis. Its unique combination of reactive functional groups allows for a wide range of chemical transformations, making it a key building block for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development.

References

-

Alachem Co., Ltd. (n.d.). 57381-44-9 | this compound. Retrieved from [Link]

-

Methylamine Supplier. (n.d.). Benzonitrile, 5-Bromo-2-Chloro. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of this compound. Retrieved from [Link]

-

Methylamine Supplier. (n.d.). This compound. Retrieved from [Link]

-

Supplementary Information. (n.d.). 2. Retrieved from [Link]

-

Supplementary Information. (n.d.). 1. Retrieved from [Link]

-

PubChem. (n.d.). This compound | C7H3BrClN | CID 21525431. Retrieved from [Link]

- Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.

- Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.

-

Scribd. (n.d.). CN113321577 Preparation Method of 5-Bromo-2-Chlorobenzoic Acid | PDF. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Benzonitrile, 5-Bromo-2-Chloro- | Chemical Properties, Uses, Safety Data & Suppliers in China [nj-finechem.com]

- 4. This compound Manufacturer & Supplier China | CAS 444719-11-9 | Properties, Safety, Uses [nj-finechem.com]

- 5. 57381-44-9 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 6. This compound | 57381-44-9 | TCI AMERICA [tcichemicals.com]

- 7. This compound | C7H3BrClN | CID 21525431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]

- 10. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 5-Bromo-2-chlorobenzonitrile (CAS No. 57381-44-9): Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chlorobenzonitrile is a trifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the presence of a nitrile group and two distinct halogen atoms (bromine and chlorine) on the benzene ring, make it a versatile precursor for the synthesis of a wide array of complex organic molecules.[1] This guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a white to off-white powder. It is soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 57381-44-9 | [2] |

| Molecular Formula | C₇H₃BrClN | [2] |

| Molecular Weight | 216.46 g/mol | [2] |

| Melting Point | 133 °C | |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in common organic solvents | [4] |

| InChI | InChI=1S/C7H3BrClN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | [2] |

| SMILES | C1=CC(=C(C=C1Br)C#N)Cl | [2] |

Synthesis of this compound

The primary and most industrially relevant method for the synthesis of this compound is the electrophilic aromatic substitution of 2-chlorobenzonitrile.[1][3] This approach leverages the directing effects of the substituents on the aromatic ring to achieve high regioselectivity. The chloro group is an ortho-, para-director, while the electron-withdrawing cyano group is a meta-director. This synergistic effect directs the incoming electrophile (bromine) to the 5-position.[1]

A plausible alternative synthetic route is the Sandmeyer reaction, starting from 2-amino-5-chlorobenzonitrile. This two-step process involves the diazotization of the amine followed by treatment with a copper(I) bromide source.[1]

Caption: Synthetic routes to this compound.

Experimental Protocol: Electrophilic Bromination of 2-Chlorobenzonitrile

This protocol describes a general procedure for the synthesis of this compound using N-bromosuccinimide (NBS) as the brominating agent.

Materials:

-

2-Chlorobenzonitrile

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)

-

Stirring apparatus

-

Reaction vessel

-

Cooling bath

Procedure:

-

In a suitable reaction vessel, dissolve 2-chlorobenzonitrile (1.0 eq) in the chosen solvent (e.g., dichloromethane or acetonitrile).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-bromosuccinimide (1.0-1.2 eq) portion-wise to the stirred solution, maintaining the temperature between 0 °C and room temperature.[1][3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the starting material is consumed (typically within 3-24 hours), quench the reaction with a suitable aqueous solution (e.g., sodium thiosulfate solution).[1]

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its three functional groups: the nitrile, the bromo substituent, and the chloro substituent.

Cross-Coupling Reactions

The presence of two different halogen atoms allows for selective functionalization through palladium-catalyzed cross-coupling reactions. The general order of reactivity for halogens in these reactions is I > Br > Cl.[1] This allows for the selective reaction at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent transformations.

Caption: Reactivity of this compound.

1. Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds. This compound can be coupled with various arylboronic acids in the presence of a palladium catalyst and a base to introduce a new aryl group at the 5-position.[1]

-

Experimental Protocol: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).[5]

-

Add a degassed solvent system (e.g., 1,4-dioxane/water).[5]

-

Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the reaction is complete as monitored by TLC or LC-MS.[5][6]

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the product by column chromatography.

-

2. Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the synthesis of various anilines. The reaction selectively occurs at the C-Br bond.[7]

-

Experimental Protocol: Buchwald-Hartwig Amination

-

In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).[7]

-

Add an anhydrous, degassed solvent (e.g., toluene).

-

Heat the reaction mixture (typically 80-110 °C) and monitor its progress.[8]

-

Upon completion, cool the reaction, quench, and extract the product.

-

Purify the desired N-aryl-5-amino-2-chlorobenzonitrile derivative by column chromatography.

-

3. Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the C-Br of this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[9]

-

Experimental Protocol: Sonogashira Coupling

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine).[9][10]

-

Add the terminal alkyne (1.1-1.5 eq) and stir the reaction at room temperature or with gentle heating.[9]

-

Monitor the reaction until completion.

-

Perform a standard workup and purify the product by column chromatography.

-

Nitrile Group Transformations

The nitrile group is a versatile functional handle that can be readily converted into other important functional groups.

1. Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 5-bromo-2-chlorobenzoic acid.[1][11] This derivative is a key intermediate in the synthesis of several pharmaceuticals, including the SGLT2 inhibitor Dapagliflozin.[1]

-

Experimental Protocol: Hydrolysis of the Nitrile Group

-

To a solution of this compound in a suitable solvent (e.g., a mixture of water and an alcohol), add a strong base (e.g., NaOH) or a strong acid (e.g., H₂SO₄).[11]

-

Heat the mixture to reflux and monitor the reaction until the starting material is consumed.

-

If the reaction is performed under basic conditions, acidify the reaction mixture to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry to obtain 5-bromo-2-chlorobenzoic acid.

-

2. Reduction to Amine: The nitrile group can be reduced to a primary amine, (5-bromo-2-chlorophenyl)methanamine, using various reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[1] This transformation introduces a flexible aminomethyl linker.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block in the synthesis of a variety of biologically active molecules.

-

Pharmaceuticals: Its most prominent application is as a key intermediate in the synthesis of Dapagliflozin , a medication used to treat type 2 diabetes.[1] It is also utilized in the development of novel therapeutic agents targeting neurological disorders and cancer, as well as in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs).[1]

-

Agrochemicals: Derivatives of this compound have been explored for their potential as pesticides.[1]

Spectroscopic Characterization

The structure of this compound and its derivatives can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring, with characteristic splitting patterns.[1]

-

¹³C NMR: The carbon NMR spectrum will show a distinct signal for the nitrile carbon around δ 115 ppm, in addition to the signals for the aromatic carbons.[1]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a sharp, characteristic absorption band for the nitrile (C≡N) stretching vibration around 2230 cm⁻¹.[1]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine and chlorine atoms.

Safety and Handling

This compound is classified as an irritant and is toxic if swallowed, in contact with skin, or if inhaled.[2][3] It is essential to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[3] The material should be stored in a tightly sealed container in a cool, dry place, away from incompatible substances.[3] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis. Its unique combination of reactive sites allows for selective and sequential functionalization, making it an important precursor for a wide range of complex molecules with applications in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers and scientists working in these fields.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H3BrClN | CID 21525431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [smolecule.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Bromo-2-chlorobenzonitrile: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 5-bromo-2-chlorobenzonitrile, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will delve into its molecular characteristics, synthesis methodologies, chemical reactivity, and critical applications, offering field-proven insights into its utility.

Core Molecular and Physicochemical Profile

This compound is a trifunctional aromatic compound featuring a nitrile group, a bromine atom, and a chlorine atom attached to a benzene ring. This unique combination of functional groups makes it a highly versatile building block in modern organic chemistry.[1] The presence of two distinct halogen atoms allows for selective and sequential reactions, a desirable feature in the synthesis of complex molecules.[1]

Molecular Structure and Identifiers

The structural arrangement of the substituents on the benzene ring dictates the compound's reactivity and physical properties. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound.[2]

| Identifier | Value | Source |

| Molecular Formula | C₇H₃BrClN | [1][2][3] |

| Molecular Weight | 216.46 g/mol | [1][2][3] |

| CAS Number | 57381-44-9 | [1][2][3] |

| IUPAC Name | This compound | [2] |

| InChI Key | NKDMQBUJOXQVEA-UHFFFAOYSA-N | [1][3] |

| SMILES | Clc1ccc(Br)c(c1)C#N | [1] |

Physicochemical Properties

This compound is typically a white to off-white crystalline solid at room temperature.[3][4] Its physical properties are summarized in the table below.

| Property | Value | Source |

| Appearance | White to Almost white powder to crystal | [3] |

| Melting Point | 133 °C | [3] |

| Boiling Point | 266.9±20.0 °C (Predicted) | [3] |

| Solubility | Soluble in Methanol | [3] |

| Storage | Sealed in dry, Room Temperature | [3] |

Synthesis and Manufacturing

The most common and industrially significant method for synthesizing this compound is through the electrophilic aromatic substitution of 2-chlorobenzonitrile.[5] This approach leverages the directing effects of the existing substituents on the aromatic ring to achieve high regioselectivity.[1] The chloro group is an ortho-, para-director, while the electron-withdrawing cyano group is a meta-director. This combined influence directs the incoming electrophile (bromine) to the 5-position.[1]

Experimental Protocol: Electrophilic Bromination of 2-Chlorobenzonitrile

This protocol describes a common laboratory-scale synthesis.

Materials:

-

2-Chlorobenzonitrile

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Dichloromethane or Acetonitrile (solvent)

-

Lewis acid catalyst (e.g., Iron(III) bromide, FeBr₃) if using Br₂

Procedure:

-

Dissolve 2-chlorobenzonitrile in the chosen solvent in a reaction flask equipped with a stirrer and under an inert atmosphere.

-

Cool the reaction mixture to a controlled temperature, typically between 0°C and room temperature, to minimize side-product formation.[5]

-

Slowly add the brominating agent (NBS or a solution of Br₂) to the reaction mixture. The stoichiometry of the brominating agent is critical to avoid di-bromination.[1][5]

-

If using elemental bromine, a catalytic amount of a Lewis acid may be required to generate a more potent electrophile.[1]

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, quench the reaction mixture, typically with an aqueous solution of a reducing agent like sodium thiosulfate to remove any excess bromine.

-

Perform an aqueous workup to separate the organic and aqueous layers.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography to achieve the desired purity.

A plausible alternative route is the Sandmeyer reaction, starting from 2-amino-5-chlorobenzonitrile. This involves diazotization of the amine followed by a copper(I) bromide-catalyzed displacement of the diazonium group with a bromine atom.[1]

Chemical Reactivity and Synthetic Utility

The trifunctional nature of this compound makes it a valuable intermediate for constructing complex molecular architectures.[1]

Cross-Coupling Reactions

The bromine and chlorine atoms provide handles for various cross-coupling reactions, with the C-Br bond being more reactive than the C-Cl bond in typical palladium-catalyzed systems. This differential reactivity allows for selective functionalization.

-

Suzuki-Miyaura Coupling: This powerful carbon-carbon bond-forming reaction is frequently employed to introduce aryl or heteroaryl substituents at the 5-position by reacting this compound with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base.[1]

Caption: Suzuki-Miyaura coupling of this compound.

Functional Group Transformations of the Nitrile Moiety

The nitrile group is a versatile functional handle that can be transformed into other key groups:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 5-bromo-2-chlorobenzoic acid.[1][6][7] This carboxylic acid derivative is itself a crucial intermediate, notably in the synthesis of the anti-diabetic drug dapagliflozin.[1]

-

Reduction: The nitrile group can be reduced to a primary amine, (5-bromo-2-chlorophenyl)methanamine. This transformation introduces a flexible aminomethyl linker, which is a common feature in many pharmaceutical compounds.[1]

Applications in Research and Development

This compound is a cornerstone intermediate in the synthesis of a wide array of high-value compounds.[1]

Pharmaceuticals

This compound serves as a key building block in the development of new therapeutic agents. It has been utilized in the synthesis of:

-

Anti-diabetic drugs: As a precursor to 5-bromo-2-chlorobenzoic acid, it is instrumental in the synthesis of dapagliflozin.[1]

-

Neurological disorder treatments: It has been used to create substituted aryl quinolines and benzothiazoles investigated for their activity at the metabotropic glutamate receptor subtype 5 (mGluR5).[1]

-

Oncology: The scaffold is attractive for designing new drugs with improved efficacy and selectivity in cancer therapy.[1]

-

Non-steroidal anti-inflammatory drugs (NSAIDs): It is a key intermediate in the synthesis of certain NSAIDs.[1]

Agrochemicals

In the agrochemical sector, derivatives of this compound have been explored for their potential as pesticides, fungicides, and herbicides.[1][8] The ability to modify the structure through its reactive sites allows for the fine-tuning of properties like soil binding, water solubility, and biodegradability, leading to safer and more effective agricultural products.[1][8]

Material Science

While predominantly used in the life sciences, derivatives of this compound are being explored for their potential in developing novel organic materials with specific electronic and photophysical properties.[1]

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed using various spectroscopic techniques.

| Technique | Expected Observations | Purpose |

| ¹H NMR | Signals in the aromatic region (typically δ 7.0-8.0 ppm) with specific splitting patterns (e.g., doublets). | Confirms proton environments and the substitution pattern.[1] |

| ¹³C NMR | A distinct signal for the nitrile carbon (~115 ppm) and signals for the aromatic carbons. | Confirms the presence of the nitrile group and the carbon backbone.[1] |

| IR Spectroscopy | A sharp and intense stretching vibration for the nitrile (C≡N) group around 2230 cm⁻¹. | Rapid identification of the key nitrile functional group.[1] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 216.46 g/mol , with a characteristic isotopic pattern due to the presence of bromine and chlorine. | Confirms the molecular weight and elemental composition. |

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

-

GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H331 (Toxic if inhaled).[2][9]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a laboratory coat are mandatory.[5] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances like strong oxidizing agents.[3][4]

-

Disposal: Waste should be disposed of in designated halogenated waste streams in compliance with local environmental regulations.[5]

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety and handling information before working with this compound.[5]

References

-

Understanding the Synthesis and Handling of this compound - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound | C7H3BrClN | CID 21525431 - PubChem. [Link]

- CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google P

-

This compound - Methylamine Supplier. [Link]

-

Benzonitrile, 5-Bromo-2-Chloro - Methylamine Supplier. [Link]

-

This compound - Starshinechemical. [Link]

-

2-Bromo-5-chlorobenzonitrile | C7H3BrClN | CID 10330944 - PubChem. [Link]

-

5-Bromo-2-chloronitrobenzene | C6H3BrClNO2 | CID 817974 - PubChem. [Link]

-

Advancing Agrochemicals: The Role of this compound in Modern Pesticide Development - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H3BrClN | CID 21525431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. This compound Manufacturer & Supplier China | CAS 444719-11-9 | Properties, Safety, Uses [nj-finechem.com]

- 5. nbinno.com [nbinno.com]

- 6. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]

- 7. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound | Starshinechemical [starshinechemical.com]

An In-depth Technical Guide to the Solubility of 5-Bromo-2-chlorobenzonitrile in Methanol, Ethanol, and DMSO

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 5-Bromo-2-chlorobenzonitrile

This compound (C₇H₃BrClN) is a solid, typically appearing as a white to off-white powder.[1][2] Its molecular structure, featuring a benzene ring substituted with a bromo, a chloro, and a nitrile group, dictates its physical and chemical characteristics.[3][4]

| Property | Value | Source |

| Molecular Weight | 216.46 g/mol | [1][2][4] |

| Melting Point | 64-66 °C | [2] |

| Appearance | Solid (white to off-white powder) | [1][2] |

| Water Solubility | Low / Insoluble | [1][2] |

The presence of the polar nitrile group (-C≡N) and the halogen atoms (Br and Cl) introduces polarity to the molecule. However, the overall polarity is influenced by the nonpolar benzene ring. This balance of polar and nonpolar features is crucial in determining its solubility in different solvents.[5]

Theoretical Principles of Solubility

The adage "like dissolves like" is the foundational principle in predicting solubility.[5][6] This means polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents. The solubility of this compound in methanol, ethanol, and DMSO can be understood by examining the intermolecular forces at play.[7]

-

Methanol (CH₃OH) and Ethanol (CH₃CH₂OH): These are polar protic solvents, capable of hydrogen bonding due to the presence of a hydroxyl (-OH) group.[8] They can engage in dipole-dipole interactions with the polar nitrile group and the C-Cl and C-Br bonds of this compound. Hydrogen bonding between the solvent's hydroxyl group and the nitrogen of the nitrile group can also contribute to solubility.

-

Dimethyl Sulfoxide (DMSO; (CH₃)₂SO): DMSO is a highly polar aprotic solvent.[9] It has a large dipole moment and can act as a strong hydrogen bond acceptor. Its ability to disrupt the solute-solute intermolecular forces in the solid lattice of this compound makes it an effective solvent for a wide range of organic compounds.

Based on these principles, it is anticipated that this compound will exhibit good solubility in all three solvents, with potentially higher solubility in the highly polar DMSO.

Experimental Determination of Solubility

A precise understanding of solubility requires experimental measurement. The following section outlines a standard laboratory protocol for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Methanol (anhydrous)

-

Ethanol (anhydrous)

-

Dimethyl Sulfoxide (DMSO, anhydrous)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or shaker

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure a saturated solution is achieved.

-

Accurately add a known volume of the respective solvent (methanol, ethanol, or DMSO) to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or bath, typically maintained at 25 °C (or the desired experimental temperature).

-

Allow the mixtures to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Analysis:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette.

-

Dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Determine the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

-

Comparative Solubility Data

| Solvent | Solvent Type | Expected Solubility of this compound | Rationale |

| Methanol | Polar Protic | Soluble | Dipole-dipole interactions and potential hydrogen bonding. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, with slightly lower polarity. |

| DMSO | Polar Aprotic | Highly Soluble | Strong dipole moment and hydrogen bond accepting ability effectively solvates the molecule. |

Practical Implications for Researchers

-

Reaction Chemistry: The choice of solvent can significantly impact reaction kinetics and product yields. The high solubility in DMSO makes it an excellent choice for reactions requiring a polar aprotic medium.[9] Methanol and ethanol are suitable for reactions where a protic solvent is necessary or preferred.

-

Purification: Understanding solubility is critical for crystallization, a common purification technique.[11] A solvent system where the compound is highly soluble at elevated temperatures but less soluble at lower temperatures is ideal.

-

Drug Development: In the synthesis of active pharmaceutical ingredients (APIs), consistent and predictable solubility is essential for process control and scalability.[3]

Safety Considerations

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[12] It can also cause skin and serious eye irritation.[12][13][14] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.[15] All handling should be performed in a well-ventilated area or a chemical fume hood.[13]

Conclusion

This compound is expected to be soluble in methanol and ethanol and highly soluble in DMSO due to its molecular structure and the nature of these polar solvents. This guide provides the theoretical framework and a practical, self-validating experimental protocol for researchers to determine the precise solubility of this important chemical intermediate. Such data is invaluable for the optimization of synthetic routes, purification methods, and the overall efficiency of research and development processes in the chemical and pharmaceutical sciences.

References

- Experiment 1 Determination of Solubility Class. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

3.2 Solubility. (n.d.). Open Oregon Educational Resources. Retrieved from [Link]

-

Solubility of organic compounds. (n.d.). Khan Academy. Retrieved from [Link]

- Preparation method of 5-bromo-2-chlorobenzoic acid. (n.d.). Google Patents.

-

Understanding the Synthesis and Handling of this compound. (n.d.). Retrieved from [Link]

Sources

- 1. Benzonitrile, 5-Bromo-2-Chloro- | Chemical Properties, Uses, Safety Data & Suppliers in China [nj-finechem.com]

- 2. This compound Manufacturer & Supplier China | CAS 444719-11-9 | Properties, Safety, Uses [nj-finechem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C7H3BrClN | CID 21525431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. Khan Academy [khanacademy.org]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nbinno.com [nbinno.com]

- 10. 4-Bromo-2-chlorobenzonitrile | 154607-01-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. chem.ws [chem.ws]

- 12. tcichemicals.com [tcichemicals.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. aksci.com [aksci.com]

Spectroscopic and Structural Elucidation of 5-Bromo-2-chlorobenzonitrile: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 5-Bromo-2-chlorobenzonitrile (CAS No: 57381-44-9), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Designed for researchers, scientists, and professionals in drug development, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it outlines the standardized methodologies for acquiring this critical data, ensuring both scientific integrity and reproducibility.

Introduction: The Structural Significance of this compound

This compound is a trifunctional aromatic compound featuring a nitrile group, a chlorine atom, and a bromine atom.[3] This unique substitution pattern makes it a versatile building block in organic synthesis. The differential reactivity of the C-Br and C-Cl bonds, particularly in palladium-catalyzed cross-coupling reactions where the C-Br bond is more reactive, allows for selective and sequential functionalization.[1] Accurate spectroscopic characterization is paramount to confirm the identity and purity of this intermediate, ensuring the success of subsequent synthetic steps.

Compound Profile:

| Property | Value | Source(s) |

| Chemical Formula | C₇H₃BrClN | [3][4] |

| Molecular Weight | 216.46 g/mol | [3][4] |

| CAS Number | 57381-44-9 | [5] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 131-135 °C | [3][5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. The following sections detail the expected ¹H and ¹³C NMR spectra, along with a standardized protocol for data acquisition.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the three protons on the benzene ring.[1] The chemical shifts and coupling patterns are dictated by the electronic effects of the three substituents. The electron-withdrawing nitrile and halogen groups will deshield the aromatic protons, shifting them downfield.

Based on the substitution pattern, the following multiplicities are expected:

-

H-3: A doublet, coupled to H-4.

-

H-4: A doublet of doublets, coupled to H-3 and H-6.

-

H-6: A doublet, coupled to H-4.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.65 | d | ~8.5 |

| H-4 | ~7.50 | dd | ~8.5, ~2.0 |

| H-6 | ~7.80 | d | ~2.0 |

Note: These are predicted values based on standard substituent effects. Actual values may vary slightly.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-CN (Nitrile) | ~115 | Characteristic shift for nitrile carbons.[1][6] |

| C-Br | ~122 | Aromatic carbon attached to bromine. |

| C-Cl | ~135 | Aromatic carbon attached to chlorine. |

| C-H (Aromatic) | 130-140 | Range for substituted aromatic C-H carbons. |

| C-CN (Quaternary) | ~110 | Quaternary carbon attached to the nitrile group. |

Note: Specific assignments of the aromatic carbons require advanced 2D NMR techniques such as HSQC and HMBC.

Experimental Protocol for NMR Data Acquisition

The following protocol provides a standardized method for obtaining high-quality NMR spectra of this compound.

Workflow for NMR Analysis:

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[7]

-

Instrument Parameters:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire with a spectral width of -2 to 12 ppm, a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16-32 scans are sufficient.

-

¹³C NMR: Acquire with a spectral width of 0 to 220 ppm, using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024-4096) are required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier transform, followed by phase and baseline correction.

-

Analysis: Reference the spectrum to the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound.

Predicted IR Spectrum

The IR spectrum will be dominated by the characteristic stretching vibration of the nitrile group. Aromatic and carbon-halogen stretches will also be present.

Predicted Major IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |

| 3100-3000 | C-H Stretch | Aromatic | Medium |

| 2260-2210 | C≡N Stretch | Nitrile | Strong, Sharp |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 800-600 | C-Cl Stretch | Aryl Chloride | Strong |

| 600-500 | C-Br Stretch | Aryl Bromide | Medium |

The most definitive peak for confirming the identity of this compound is the strong, sharp absorption from the nitrile group (C≡N) in a relatively clear region of the spectrum.[9]

Experimental Protocol for FTIR Data Acquisition

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) method is highly recommended for its simplicity and speed.

Workflow for ATR-FTIR Analysis:

Caption: Simplified workflow for acquiring an ATR-FTIR spectrum.

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

-

Background Collection: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Analysis: Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Analysis: Label the significant peaks and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information derived from its fragmentation pattern.

Predicted Mass Spectrum

Molecular Ion (M⁺): The monoisotopic mass of this compound (C₇H₃⁷⁹Br³⁵ClN) is 214.91374 Da.[11] A key feature of the mass spectrum will be the distinctive isotopic pattern of the molecular ion peak due to the natural abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) isotopes. This will result in a cluster of peaks:

-

M⁺: The peak for the ion containing ⁷⁹Br and ³⁵Cl.

-

M+2: A prominent peak of similar intensity to M⁺, corresponding to ions containing ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl.

-

M+4: A smaller peak corresponding to the ion containing ⁸¹Br and ³⁷Cl.

The presence and relative intensities of this M⁺, M+2, and M+4 cluster are highly characteristic and a powerful confirmation of the compound's elemental composition.

Fragmentation Pattern: Under Electron Ionization (EI), a hard ionization technique, the molecular ion is expected to fragment.[12] Predicted fragmentation pathways include the loss of:

-

Bromine radical (•Br): [M - Br]⁺

-

Chlorine radical (•Cl): [M - Cl]⁺

-

Cyanide radical (•CN): [M - CN]⁺

The stability of the resulting carbocations will determine the relative abundance of these fragment ions.[7][13]

Experimental Protocol for Mass Spectrometry Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for analyzing volatile and thermally stable compounds like this compound.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Column: Use a standard non-polar capillary column (e.g., HP-5MS).

-

Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically held at a high temperature (e.g., 250 °C) to ensure rapid volatilization.

-

Temperature Program: Use a temperature gradient to separate the analyte from any impurities. A typical program might start at 60 °C and ramp up to 300 °C.

-

-

MS Detection (EI):

-

Ionization Energy: Use a standard electron energy of 70 eV.[14]

-

Mass Range: Scan a mass range that encompasses the expected molecular weight and fragments (e.g., m/z 40-300).

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum for that peak, identifying the molecular ion cluster and major fragment ions. Compare the obtained spectrum with library data if available.

Safety and Handling

This compound is classified as an irritant and is toxic if swallowed, in contact with skin, or if inhaled.[2] Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[2]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[2]

-

Disposal: Dispose of waste in a designated halogenated waste stream in accordance with local environmental regulations.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

References

-

Alachem Co., Ltd. (n.d.). 57381-44-9 | this compound. Retrieved from [Link]

-

SCION Instruments. (n.d.). What are the common ionization methods for GC/MS. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of this compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

Elgemeie, G., et al. (2017). Synthesis, characterization, and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. Drug Design, Development and Therapy. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

- Unknown. (n.d.). 13C NMR. Retrieved from a PDF document.

-

Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]

-

ChemAnalytical. (n.d.). FT-IR Spectra. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

-

ResearchGate. (n.d.). List of the most significant infrared (FTIR) bands and related functional groups assigned for. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. biosynth.com [biosynth.com]

- 4. 57381-44-9 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. This compound | 57381-44-9 | TCI AMERICA [tcichemicals.com]

- 6. treenablythe.weebly.com [treenablythe.weebly.com]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. FTIR [terpconnect.umd.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. This compound | C7H3BrClN | CID 21525431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. CAS 57381-44-9 | 3637-D-X4 | MDL MFCD00672948 | this compound | SynQuest Laboratories [synquestlabs.com]

A Technical Guide to Regioselective Reactions of 5-Bromo-2-chlorobenzonitrile

Abstract: 5-Bromo-2-chlorobenzonitrile is a trifunctional synthetic building block of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its utility is defined by the three distinct reactive sites: a cyano group, a bromine atom, and a chlorine atom, each offering unique opportunities for chemical modification. The key to unlocking its synthetic potential lies in understanding and controlling the regioselectivity of its reactions. This guide provides an in-depth analysis of the chemical principles governing site-selectivity in the most pertinent transformations of this molecule, offering both mechanistic explanations and practical, field-proven protocols for researchers, chemists, and drug development professionals.

Molecular Architecture and Electronic Landscape

The reactivity of this compound is dictated by the interplay of the electronic effects of its substituents. Understanding these influences is paramount to predicting reaction outcomes.

-

Cyano Group (-CN): A potent electron-withdrawing group through both induction and resonance. It strongly deactivates the aromatic ring towards electrophilic attack but is a powerful activator for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[3]

-

Chloro Group (-Cl): Electron-withdrawing via induction but electron-donating through resonance. As a halogen, it is a deactivating group for electrophilic substitution but directs incoming electrophiles to the ortho and para positions.[2]

-

Bromo Group (-Br): Similar electronic properties to the chloro group but possesses a weaker carbon-halogen bond. The C-Br bond is significantly more labile than the C-Cl bond in many catalytic processes, a critical factor for regioselectivity in cross-coupling reactions.[4][5]

This unique electronic arrangement establishes a clear hierarchy of reactivity, which can be exploited for selective functionalization.

Logical Framework for Regioselectivity

The predictable reaction pathways for this compound can be visualized as a decision tree, guided by the choice of reaction class.

Caption: Decision matrix for regioselective reactions of this compound.

Palladium-Catalyzed Cross-Coupling Reactions: Selective Activation of the C-Br Bond

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, and for dihalogenated substrates like this compound, they offer a reliable method for selective C-C and C-N bond formation. The regioselectivity is overwhelmingly governed by the difference in bond dissociation energies between the C-Br and C-Cl bonds.

The general reactivity trend for aryl halides in the rate-determining oxidative addition step of the catalytic cycle is: C-I > C-Br > C-OTf > C-Cl .[4][6] This principle dictates that reactions will occur preferentially at the more reactive C-Br bond at the 5-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for introducing aryl, heteroaryl, or alkyl substituents.[7] When this compound is subjected to Suzuki coupling conditions, the reaction proceeds selectively at the C5-Br position, leaving the C2-Cl bond intact for potential subsequent transformations.

Mechanism Insight: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst into the C-Br bond.[8] This step is significantly faster for the C-Br bond than for the more robust C-Cl bond, ensuring high regioselectivity. The subsequent transmetalation with the organoboron species and reductive elimination furnish the 5-substituted product.[8]

Caption: Workflow for selective Suzuki-Miyaura coupling at the C5-Br position.

Table 1: Representative Data for Selective Suzuki-Miyaura Coupling

| Entry | Boronic Acid (R-B(OH)₂) | Catalyst/Ligand | Base | Yield of 5-R-2-chlorobenzonitrile | Ref. |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | >95% | [5] |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 92% | [7] |

| 3 | Pyridine-3-boronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | 89% | [9] |

Buchwald-Hartwig Amination

Similar to Suzuki coupling, the Buchwald-Hartwig amination enables the selective formation of C-N bonds at the C5 position.[10][11] The higher reactivity of the C-Br bond ensures that amination occurs preferentially at this site, which is a common strategy in the synthesis of pharmaceutical intermediates.[12]

Experimental Protocol: Selective Suzuki Coupling of this compound

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ (2.0 eq).

-

Inerting: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

-

Reagent Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq), under a positive pressure of inert gas.

-

Solvent Addition: Add a deoxygenated solvent mixture, such as 1,4-dioxane/water (4:1), via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the 5-aryl-2-chlorobenzonitrile product.[13]

Nucleophilic Aromatic Substitution (SNAr): Activation of the C-Cl Bond

While palladium catalysis favors the C-Br bond, nucleophilic aromatic substitution (SNAr) targets the C-Cl bond. This reversal of regioselectivity is a direct consequence of the powerful electron-withdrawing nature of the cyano group.

Mechanism Insight: SNAr reactions proceed via a two-step addition-elimination mechanism.[14]

-

Addition: A nucleophile attacks the electron-deficient carbon bearing the leaving group. This is the rate-determining step.

-

Elimination: The leaving group is expelled, restoring the aromaticity of the ring.

For this mechanism to be favorable, the aromatic ring must be "activated" by electron-withdrawing groups positioned ortho or para to the leaving group.[3] These groups stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance.[14]

In this compound:

-

The -CN group is ortho to the -Cl group .

-

The -CN group is meta to the -Br group .

Therefore, the -CN group provides strong resonance stabilization for nucleophilic attack at the C2 position (ortho), but not at the C5 position (meta).[3][15] This electronic factor overwhelmingly favors the displacement of the chloride, even though bromide is typically a better leaving group in other contexts.

Caption: Key steps in the SNAr mechanism, highlighting Meisenheimer complex stabilization.

Experimental Protocol: SNAr Reaction with Sodium Methoxide

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable anhydrous solvent like THF or DMF.

-

Reagent Addition: Add a solution of sodium methoxide (1.5 eq) in methanol dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.

-

Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting 5-bromo-2-methoxybenzonitrile by recrystallization or column chromatography.

Reactions of the Nitrile Group

The cyano group itself is a versatile functional handle that can be transformed without affecting the halogen substituents, preserving the regiochemical integrity of the aromatic core for subsequent steps.

-

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (5-bromo-2-chlorobenzoic acid) under strong acidic or basic conditions.[2][16] This is a key step in the synthesis of various biologically active molecules, including the anti-diabetic drug dapagliflozin.[2]

-

Reduction: The nitrile can be reduced to a primary amine ((5-bromo-2-chlorophenyl)methanamine) using reducing agents like lithium aluminum hydride (LiAlH₄).[2] This transformation introduces a flexible aminomethyl linker.[2]

Table 2: Summary of Regioselective Transformations

| Reaction Class | Primary Reactive Site | Key Influencing Factor | Typical Product Structure |

| Cross-Coupling | C5-Br | C-Br bond is more labile than C-Cl | 5-Substituted-2-chlorobenzonitrile |

| SNAr | C2-Cl | Resonance stabilization by ortho -CN group | 2-Substituted-5-bromobenzonitrile |

| Nitrile Hydrolysis | -CN | Reaction conditions (acid/base, heat) | 5-Bromo-2-chlorobenzoic acid |

| Nitrile Reduction | -CN | Reducing agent (e.g., LiAlH₄) | (5-Bromo-2-chlorophenyl)methanamine |

Conclusion

The synthetic chemistry of this compound is a compelling case study in regioselectivity. By understanding the intrinsic electronic properties of the molecule and selecting the appropriate class of reaction, chemists can selectively functionalize either the C5-Br position (via palladium catalysis) or the C2-Cl position (via SNAr). Furthermore, the nitrile group provides an additional site for transformation that can be addressed independently. This predictable and controllable reactivity makes this compound an exceptionally valuable and versatile building block for the efficient construction of complex molecular architectures in drug discovery and materials science.

References

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

- Title: this compound | 57381-44-9 Source: Benchchem URL

- Title: A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions Source: Benchchem URL

- Title: Comparison of reactivity of different aryl halides Source: ResearchGate URL

- Title: 5-Bromo-2-chlorobenzoic acid synthesis Source: ChemicalBook URL

- Title: this compound | 57381-44-9 | FB68055 Source: Biosynth URL

- Source: J. Am. Chem. Soc. (via wenxuecity.com blog)

- Title: 16.

- Source: Google Patents (CN113321577A)

- Title: Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides Source: PMC - NIH URL

- Title: Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step Source: ResearchGate URL

- Title: Determining Directing Effects in Electrophilic Aromatic Substitutions Source: YouTube URL

- Title: Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Bromo-2-chlorobenzo[d]thiazole Source: Benchchem URL

- Title: Buchwald–Hartwig amination Source: Wikipedia URL

- Title: Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles Source: ResearchGate URL

- Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL

- Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL

- Title: Aromatic Substitution Reactions Practice | LTQ 4.

- Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL

- Title: Suzuki Coupling: Mechanism & Examples Source: NROChemistry URL

- Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- Title: How to explain regioselectivity in nucleophilic aromatic substitution Source: Chemistry Stack Exchange URL

- Title: Nucleophilic aromatic substitution Source: Wikipedia URL

- Title: Suzuki Coupling Source: Organic Chemistry Portal URL

- Title: Directed ortho-Metalation–Nucleophilic Acyl Substitution Strategies in Deep Eutectic Solvents: The organolithium base dictates Source: IRIS-AperTO - UniTo URL

- Title: ortho metalation Source: Andrew G Myers Research Group - Harvard University URL

- Source: The Journal of Organic Chemistry (via oucis.com)

- Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL

- Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL

- Title: Directed (ortho)

- Title: Concerted Nucleophilic Aromatic Substitution Reactions Source: PMC - PubMed Central - NIH URL

- Title: 15.

- Title: 2-Chlorobenzonitrile | 873-32-5 Source: ChemicalBook URL

- Title: Directed ortho-Lithiation Reactions: Position-Specific Introduction of Tributylstannyl Derivative onto β-(N,N-Dimethylamino)

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 17. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]

The Strategic Utility of 5-Bromo-2-chlorobenzonitrile in Advanced Materials Science: A Technical Guide

For Immediate Release

[City, State] – January 9, 2026 – As the demand for novel materials with tailored electronic, optical, and thermal properties continues to surge, the strategic selection of molecular building blocks becomes paramount. This technical guide delves into the significant, yet often under-explored, potential of 5-Bromo-2-chlorobenzonitrile as a versatile precursor in the synthesis of high-performance polymers, organic electronics, and liquid crystals. Addressed to researchers, scientists, and professionals in materials and drug development, this document elucidates the chemical rationale behind its utility and provides a framework for its application in next-generation materials.

Introduction: A Molecule of Strategic Importance